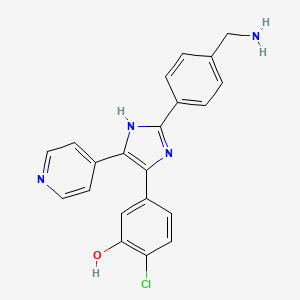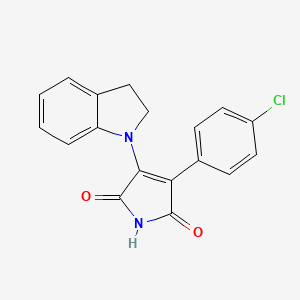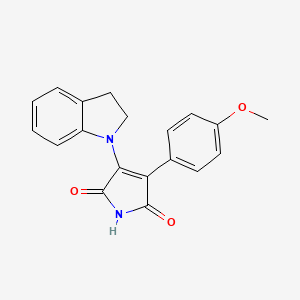![molecular formula C22H17N3O3 B10755709 [4-(4-Benzo[1,3]dioxol-5-yl-5-pyridin-2-yl-1H-imidazol-2-yl)-phenyl]-methanol](/img/structure/B10755709.png)
[4-(4-Benzo[1,3]dioxol-5-yl-5-pyridin-2-yl-1H-imidazol-2-yl)-phenyl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-431533 is a selective and potent inhibitor of the transforming growth factor-beta (TGF-β) receptor type I, also known as activin receptor-like kinase 5 (ALK5). This compound is widely used in scientific research to study the TGF-β signaling pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting ALK5, SB-431533 helps researchers understand the mechanisms underlying diseases such as cancer, fibrosis, and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB-431533 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
- Formation of a substituted aniline derivative through nitration and reduction reactions.
- Coupling of the aniline derivative with a suitable acid chloride to form an amide bond.
- Cyclization of the amide intermediate to form the core structure of SB-431533.
- Introduction of specific substituents to achieve the final compound.
Industrial Production Methods: Industrial production of SB-431533 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: SB-431533 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in SB-431533.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
SB-431533 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of TGF-β inhibitors.
Biology: Helps in understanding the role of TGF-β signaling in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, fibrosis, and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the TGF-β pathway.
Mechanism of Action
SB-431533 exerts its effects by selectively inhibiting the TGF-β receptor type I (ALK5). This inhibition blocks the phosphorylation and activation of downstream signaling molecules, such as Smad2 and Smad3, which are essential for TGF-β-mediated cellular responses. By disrupting this pathway, SB-431533 can modulate cell growth, differentiation, and apoptosis, making it a valuable tool for studying the TGF-β signaling pathway .
Comparison with Similar Compounds
SB-431542: Another potent inhibitor of the TGF-β receptor type I, with similar chemical structure and mechanism of action.
LY364947: A selective inhibitor of the TGF-β receptor type I, used in similar research applications.
A-83-01: An inhibitor of ALK4, ALK5, and ALK7, with broader specificity compared to SB-431533.
Uniqueness: SB-431533 is unique due to its high selectivity for ALK5, making it a preferred choice for studies focused specifically on the TGF-β receptor type I. Its potency and specificity provide researchers with a reliable tool to dissect the TGF-β signaling pathway and explore its role in various diseases.
Properties
Molecular Formula |
C22H17N3O3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]phenyl]methanol |
InChI |
InChI=1S/C22H17N3O3/c26-12-14-4-6-15(7-5-14)22-24-20(21(25-22)17-3-1-2-10-23-17)16-8-9-18-19(11-16)28-13-27-18/h1-11,26H,12-13H2,(H,24,25) |
InChI Key |
OXDOLEPGFYPERU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)CO)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-bromo-6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B10755628.png)
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-4-ylmethoxy)imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B10755644.png)
![N-[5-(2-piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride](/img/structure/B10755648.png)
![4-[7-(3-Aminopropoxy)-4-(3-aminoprop-1-ynyl)-1-ethylimidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B10755669.png)

![N-(5-bromo-6-thiophen-2-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(1-ethylpiperidin-4-yl)acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B10755674.png)
![4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide;hydrochloride](/img/structure/B10755675.png)

![3-[[2-[2-[2-[[(2R,3S)-2-[[(2R,3R,4S)-4-[[(2R,3S)-2-[[6-amino-2-[(1R)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S,6S)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10755685.png)



![Lithium;4-[4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidin-2-yl]oxybenzoate](/img/structure/B10755706.png)

